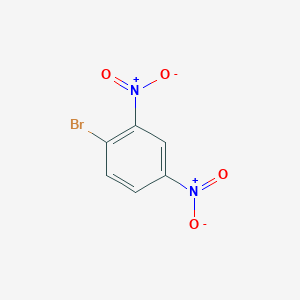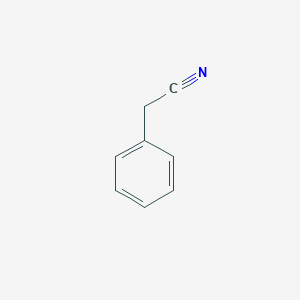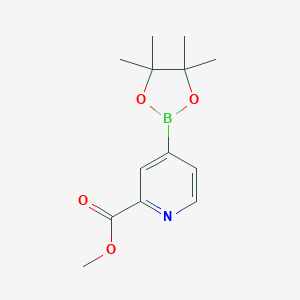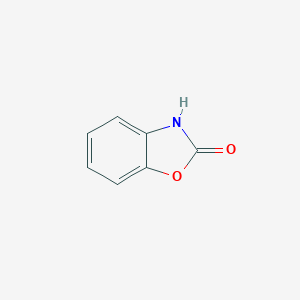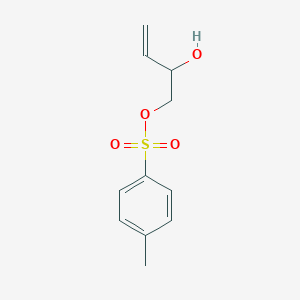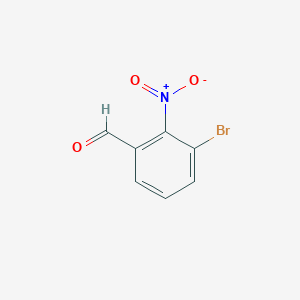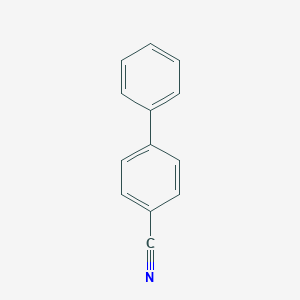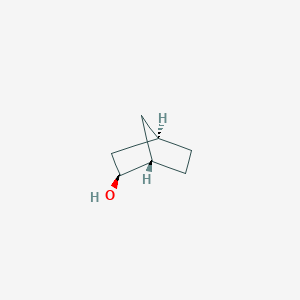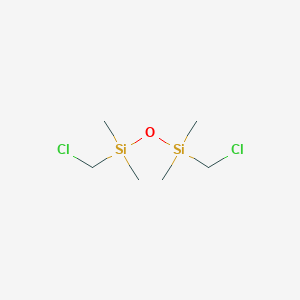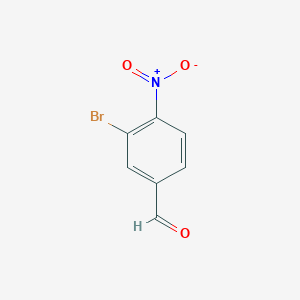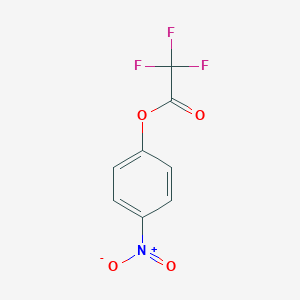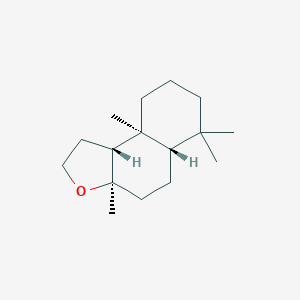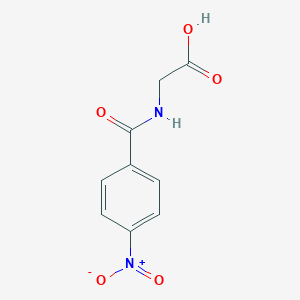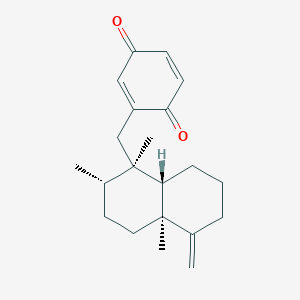
Isoavarone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoflavones are a class of natural compounds found in plants that have been shown to have potential health benefits, including anti-inflammatory and anti-cancer properties. Isoavarone is a specific isoflavone that has been studied for its potential applications in scientific research. Isoavarone is a yellow crystalline powder that is soluble in ethanol and dimethyl sulfoxide (DMSO).
Aplicaciones Científicas De Investigación
Isoavarone has been studied for its potential applications in scientific research, including its anti-inflammatory and anti-cancer properties. Isoavarone has been shown to inhibit the production of inflammatory cytokines, which are proteins that play a role in the inflammatory response. Isoavarone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Mecanismo De Acción
The mechanism of action of Isoavarone is not fully understood, but it is believed to involve multiple pathways. Isoavarone has been shown to inhibit the activity of several enzymes involved in the inflammatory response, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Isoavarone has also been shown to activate the caspase pathway, which is involved in apoptosis.
Efectos Bioquímicos Y Fisiológicos
Isoavarone has been shown to have several biochemical and physiological effects. In vitro studies have shown that Isoavarone can inhibit the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Isoavarone has also been shown to induce apoptosis in cancer cells, including breast cancer and lung cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isoavarone has several advantages for lab experiments, including its potential anti-inflammatory and anti-cancer properties. However, Isoavarone can be difficult to obtain in large quantities, which can limit its use in certain experiments. Additionally, the low yield of Isoavarone from the synthesis process can make it difficult to obtain pure samples.
Direcciones Futuras
There are several potential future directions for research on Isoavarone. One area of interest is its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential applications in cancer therapy, either alone or in combination with other treatments. Further research is needed to fully understand the mechanism of action of Isoavarone and its potential applications in scientific research.
In conclusion, Isoavarone is a natural isoflavone that has gained attention for its potential applications in scientific research. Isoavarone has been shown to have anti-inflammatory and anti-cancer properties, and its mechanism of action involves multiple pathways. While Isoavarone has several advantages for lab experiments, including its potential health benefits, further research is needed to fully understand its potential applications in scientific research.
Métodos De Síntesis
Isoavarone can be synthesized from daidzein, a natural isoflavone found in soybeans. The synthesis process involves several steps, including acetylation, bromination, and cyclization. The yield of Isoavarone from this process is typically low, which can make it difficult to obtain in large quantities.
Propiedades
Número CAS |
129445-46-1 |
|---|---|
Nombre del producto |
Isoavarone |
Fórmula molecular |
C21H28O2 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
2-[[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C21H28O2/c1-14-6-5-7-19-20(14,3)11-10-15(2)21(19,4)13-16-12-17(22)8-9-18(16)23/h8-9,12,15,19H,1,5-7,10-11,13H2,2-4H3/t15-,19+,20+,21+/m0/s1 |
Clave InChI |
NXIFNLNXFPAWTO-LWILDLIXSA-N |
SMILES isomérico |
C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=CC(=O)C=CC3=O)CCCC2=C)C |
SMILES |
CC1CCC2(C(C1(C)CC3=CC(=O)C=CC3=O)CCCC2=C)C |
SMILES canónico |
CC1CCC2(C(C1(C)CC3=CC(=O)C=CC3=O)CCCC2=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



